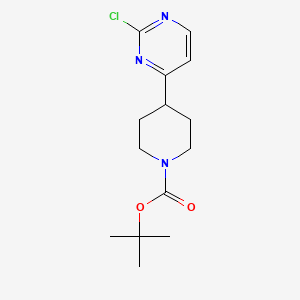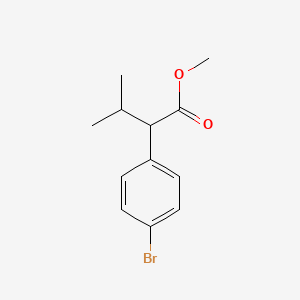![molecular formula C15H20N4O6 B1531128 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid CAS No. 1242268-14-9](/img/structure/B1531128.png)
2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid
説明
The compound “2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid” is also known as 2-(4-BOC-PIPERAZINO)PYRIDINE-5-CARBOXYLIC ACID . It has a molecular weight of 307.35 . The IUPAC name for this compound is 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid . It is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) . This indicates that the compound has a piperazine ring with a tert-butoxycarbonyl group attached, along with a pyridine ring carrying a carboxylic acid group .Physical and Chemical Properties Analysis
The compound is a white to yellow solid with a molecular weight of 307.35 . It should be stored at temperatures between 2-8°C .科学的研究の応用
Synthesis and Chemical Transformations
Asymmetric Synthesis and SAR Studies : The practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines through nucleophilic 1,2-additions to N-tert-butanesulfinyl imines demonstrates the utility of 2-[4-(tert-Butoxycarbonyl)piperazinyl] compounds. X-ray crystallography confirmed the structures, revealing different mechanisms depending on the organometallic reagent used. This synthesis route is notable for its application in structure-activity relationship (SAR) studies, particularly for identifying novel ligands of the human melanocortin 4 receptor, highlighting its potential in drug discovery (Jiang et al., 2005).
Nitrone-Based Radical Trapping : The comparison of the radical trapping abilities of different nitrones, including PBN, S-PBN, and NXY-059, provides insights into their neuroprotective properties across various rodent models. These nitrones have been shown to form radical adducts and prevent salicylate oxidation, with PBN being the most effective. This study underscores the significance of nitrones in developing therapeutic agents for oxidative stress-related pathologies (Maples et al., 2001).
Biomedical Applications
Macrocyclic Chelating Agents : The synthesis of bifunctional tetraaza macrocycles and their conversion to poly(amino carboxylate) chelating agents demonstrates the application of 2-[4-(tert-Butoxycarbonyl)piperazinyl] compounds in creating advanced diagnostic and therapeutic agents, particularly in radiopharmacy. These macrocycles have potential applications in the development of radiolabeled compounds for medical imaging and therapy (McMurry et al., 1992).
Antioxidant Mechanism of Nitrones : The study of newly synthesized benzoxazinic nitrones showcases the antioxidant mechanism of these compounds. With superior antioxidant activity compared to traditional nitrones like PBN, these compounds are being explored for therapeutic applications in treating oxidative stress-related diseases. The study provides both in vitro and in silico insights into their efficacy and mechanism, contributing to the development of more effective antioxidants (Marano et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-6-4-17(5-7-18)12-11(13(20)21)8-10(9-16-12)19(23)24/h8-9H,4-7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPDSSDKTZYQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







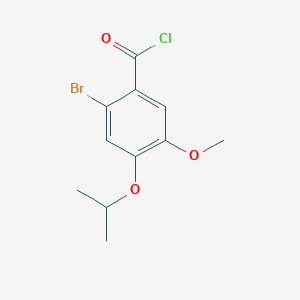
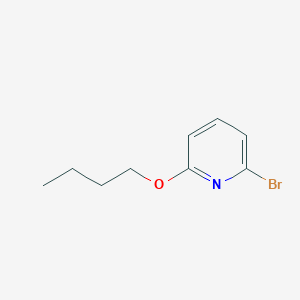
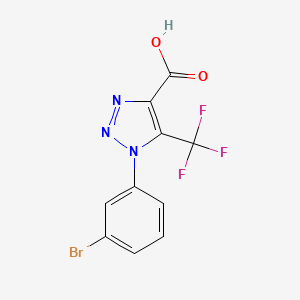
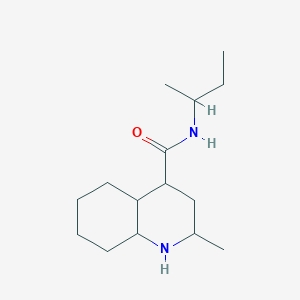
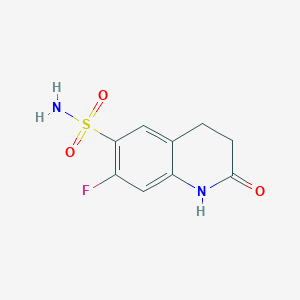
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
